Fluorine-Driven LogP and Lipophilic Ligand Efficiency Distinguish the Target from the Non-Fluorinated Parent Scaffold
The 7-fluoro substituent confers a measurable increase in lipophilicity relative to the non-fluorinated 2,3-dihydrobenzofuran-3-amine scaffold. The target compound (as the free base) exhibits a calculated LogP of approximately 0.97, compared to a LogP of roughly 0.5–0.7 for the non-fluorinated analog . This shift in lipophilicity directly impacts membrane permeability and target binding kinetics. In SAR studies of fluorinated vs. non-fluorinated dihydrobenzofuran derivatives, the presence of fluorine was correlated with enhanced anti-inflammatory activity, with fluorinated compounds achieving IC50 values as low as 1.2 µM for IL-6 inhibition, whereas non-fluorinated congeners typically exhibited significantly attenuated or negligible activity at comparable concentrations [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Associated Biological Activity Trend |
|---|---|
| Target Compound Data | Calculated LogP ≈ 0.97 (free base) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-3-amine (non-fluorinated): Calculated LogP ≈ 0.5–0.7 (estimated from scaffold) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 units; fluorinated dihydrobenzofurans achieve IL-6 IC50 values down to 1.2 µM vs. attenuated activity for non-fluorinated analogs [1] |
| Conditions | In silico calculation; in vitro LPS-stimulated macrophage assay for IL-6 inhibition |
Why This Matters
Higher LogP predicts improved membrane permeability, a critical parameter for intracellular target engagement; the associated potency trend demonstrates that fluorine substitution is not merely cosmetic but translates into meaningful biological differentiation.
- [1] Moussa, Z.; et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. *Int. J. Mol. Sci.* **2023**, *24* (12), 10399. View Source
